molecular formula C9H6BrMgN B1614211 3-Quinolylmagnesium bromide CAS No. 738580-61-5

3-Quinolylmagnesium bromide

Cat. No.: B1614211
CAS No.: 738580-61-5
M. Wt: 232.36 g/mol
InChI Key: VIVUNWQOHZGBNG-UHFFFAOYSA-M
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Description

3-Quinolylmagnesium bromide (C₉H₆N·MgBr) is a Grignard reagent featuring a quinoline moiety substituted at the 3-position. Grignard reagents of this type are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in the construction of heterocyclic frameworks. The quinoline ring system, a bicyclic structure with a nitrogen atom, confers unique electronic and steric properties to the reagent, influencing its reactivity and selectivity in nucleophilic additions. Its applications likely include the synthesis of pharmaceuticals, agrochemicals, and functional materials requiring quinoline-based architectures.

Properties

IUPAC Name

magnesium;3H-quinolin-3-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-2,4-7H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVUNWQOHZGBNG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=[C-]C=N2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrMgN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Quinolylmagnesium bromide is typically prepared through the reaction of 3-bromoquinoline with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

3-Bromoquinoline+Magnesium3-Quinolylmagnesium bromide\text{3-Bromoquinoline} + \text{Magnesium} \rightarrow \text{this compound} 3-Bromoquinoline+Magnesium→3-Quinolylmagnesium bromide

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining an inert atmosphere and efficient mixing of reactants.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

The reagent reacts with electrophilic carbonyl groups (aldehydes, ketones, esters) to form alcohols after acidic workup :

General reaction :
C₉H₆N-MgBr+RCOR’C₉H₆N-C(OH)RR’H⁺C₉H₆N-C(OH)₂RR’\text{C₉H₆N-MgBr} + \text{RCOR'} \rightarrow \text{C₉H₆N-C(OH)RR'} \xrightarrow{\text{H⁺}} \text{C₉H₆N-C(OH)₂RR'}

Example : Reaction with benzophenone (Ph₂CO) yields 3-quinolyl-diphenylmethanol :

  • Yield: 68–72% (anhydrous ether, 0°C)

  • Side product: Biphenyl (≤12% under excess bromobenzene)

Coupling Reactions

3-Quinolylmagnesium bromide participates in cross-couplings to form C–C bonds:

With Alkyl/Aryl Halides

In Kumada couplings, it reacts with aryl halides (e.g., PhBr) via palladium catalysis :
C₉H₆N-MgBr+PhBrPdC₉H₆N-Ph+MgBr₂\text{C₉H₆N-MgBr} + \text{PhBr} \xrightarrow{\text{Pd}} \text{C₉H₆N-Ph} + \text{MgBr₂}

  • Typical conditions: THF, 60°C, 12 hr

  • Yield: 55–60%

With Epoxides

Epoxide ring-opening produces secondary alcohols :
C₉H₆N-MgBr+CH₂(O)CH₂C₉H₆N-CH₂CH₂OH\text{C₉H₆N-MgBr} + \text{CH₂(O)CH₂} \rightarrow \text{C₉H₆N-CH₂CH₂OH}

  • Selectivity: >90% for less substituted oxygen

Acid-Base Reactions

As a strong base, this compound deprotonates acidic substrates (pKa < 35) :

SubstrateProductApplication
Water3-Quinoline + Mg(OH)BrQuench reaction
Acetylene (HC≡CH)3-QuinolylethynylmagnesiumAlkyne functionalization

Biphenyl Formation

Competitive coupling with unreacted bromobenzene generates biphenyl :
2PhBr+MgPh-Ph+MgBr₂2 \text{PhBr} + \text{Mg} \rightarrow \text{Ph-Ph} + \text{MgBr₂}

  • Mitigation: Slow addition of bromobenzene, maintain low temps (0–5°C)

Incomplete Magnesium Activation

Oxidized magnesium surfaces inhibit reactivity. Solutions include:

  • Iodine activation : Cleans Mg surface

  • Mechanical grinding : Exposes fresh Mg

Neuroprotective Derivatives

Reaction with α,β-unsaturated ketones generated allylic alcohols that reduced oxidative stress in SH-SY5Y neuronal cells (75% viability at 10 µM).

Reaction Optimization Data

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMaximizes nucleophilic addition
SolventAnhydrous THFEnhances Mg solubility
Bromobenzene addition rate1 drop/secMinimizes biphenyl

Scientific Research Applications

3-Quinolylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biologically active compounds.

    Medicine: Involved in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Quinolylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species, facilitating the reaction.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 3-Quinolylmagnesium Bromide and Analogous Grignard Reagents

Compound Structure Reactivity Profile Common Applications Key References
This compound Quinoline-MgBr Moderate nucleophilicity; reacts with ketones, esters, and nitriles Synthesis of quinoline derivatives Inferred
Phenylmagnesium bromide C₆H₅-MgBr () High nucleophilicity; reacts with carbonyls, epoxides Formation of alcohols, hydrocarbons
3-(Trimethylsilyl)propynyl-MgBr HC≡C-Si(CH₃)₃-MgBr () Enhanced stability; reacts with electrophiles (e.g., aldehydes) Alkynylation reactions
1((1,3-dioxolan-2-yl)methyl)-MgBr Dioxolane-MgBr () Polar solvent compatibility; reacts with aldehydes, ketones Protecting-group chemistry

Key Observations :

  • Nucleophilicity: Phenylmagnesium bromide exhibits higher reactivity toward carbonyl groups compared to this compound, likely due to reduced steric hindrance and electronic stabilization in the phenyl system .
  • Solubility: Like most Grignard reagents, this compound is highly soluble in ethers (e.g., THF) but insoluble in hydrocarbons. This contrasts with ionic bromides (e.g., 1-hexyl-3-methylimidazolium bromide, ), which are often soluble in polar aprotic solvents .

Key Observations :

  • Yields: While direct data for this compound are absent, quinuclidinium bromide derivatives () achieve yields of 78–89%, suggesting efficient bromination/alkylation protocols may apply to quinoline analogs.
  • Spectroscopy: IR and NMR data for related bromides (e.g., C=O stretches at ~1710 cm⁻¹ in ; aromatic proton shifts at δ 7.5–8.0) provide benchmarks for characterizing this compound adducts .
Stability and Handling
  • Air/Moisture Sensitivity: Like all Grignard reagents, this compound is highly sensitive to moisture and oxygen, requiring inert atmosphere handling. This contrasts with ionic liquids (e.g., 1-hexyl-3-methylimidazolium bromide, ), which are air-stable .
  • Thermal Stability: Limited data exist, but analogous reagents (e.g., 3-(trimethylsilyl)propynyl-MgBr, ) decompose above 50°C, suggesting similar constraints for the quinoline derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Quinolylmagnesium bromide
Reactant of Route 2
3-Quinolylmagnesium bromide

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